(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c24-17-12-25-23(26-13-17)30-18-7-4-10-28(14-18)22(29)16-8-9-20-19(11-16)21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,11-13,18H,4,7,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSLVOJTVYZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=NC=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The receptor plays a crucial role in glucose homeostasis and energy metabolism.
Mode of Action
The compound acts as an agonist to the GPR119 receptor. It binds to the receptor and stimulates its activity. This interaction leads to the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract.
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps in the regulation of blood glucose levels.
- Incretin pathway : The compound’s action in the gastrointestinal tract promotes the secretion of GLP-1, an incretin hormone that enhances the insulin response after meals.
Result of Action
The compound’s action results in improved glucose homeostasis. It enhances insulin secretion and incretin levels, leading to better control of blood glucose levels. This makes it a potential candidate for the treatment of type 2 diabetes.
Biological Activity
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrimidine ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's interaction with biological targets.
- Piperidine ring : A saturated six-membered ring that enhances the compound's pharmacological properties.
- Benzo[c]isoxazole moiety : Known for its role in various biological activities, this structure may enhance the binding affinity to specific targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloropyrimidine and piperidine rings allows for:
- Hydrogen bonding : Facilitates strong interactions with target proteins.
- π-π stacking interactions : Enhances binding stability to aromatic residues in target proteins.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related piperidine derivative showed:
- IC50 values in the submicromolar range against colon cancer and leukemia cell lines, indicating potent anticancer properties .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of:
- Acetylcholinesterase (AChE) : This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Antibacterial Activity
The antibacterial properties of related piperidine derivatives indicate that this compound may also possess similar activities. Studies have shown that piperidine-based compounds can inhibit bacterial growth effectively, making them candidates for further investigation in antimicrobial therapies .
Case Studies
- Cytotoxicity Against Cancer Cells :
- In Vivo Toxicity Studies :
Preparation Methods
Formation of the Benzo[c]isoxazole Core
The benzo[c]isoxazole moiety is synthesized through a [3+2] cycloaddition or oxidative cyclization. A validated method involves:
- Starting Material : 5-Nitro-2-hydroxybenzophenone.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Cyclization : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux forms the isoxazole ring.
- Phenyl Substitution : Suzuki-Miyaura coupling introduces the 3-phenyl group using phenylboronic acid and a palladium catalyst.
Reaction Conditions :
- Temperature: 80–100°C
- Solvent: Ethanol/Water (3:1)
- Yield: 65–75%
Synthesis of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine
Functionalization of Piperidine
- Starting Material : Piperidin-3-ol.
- Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
- Nucleophilic Substitution : Reaction with 2,5-dichloropyrimidine in the presence of NaH or K₂CO₃ in DMF replaces the 2-chloro group with the piperidine oxygen.
- Deprotection : Removal of the TBS group using tetrabutylammonium fluoride (TBAF).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Coupling via Methanone Bridge
Acylation Reaction
The final step involves coupling the two intermediates via a ketone linker:
- Activation : 3-Phenylbenzo[c]isoxazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Coupling : Reaction of the acid chloride with 3-((5-chloropyrimidin-2-yl)oxy)piperidine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
Optimization Notes :
- Excess Et₃N (2.5 eq) ensures complete deprotonation of the piperidine nitrogen.
- Low temperatures (0–5°C) minimize side reactions.
Yield : 70–78%
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative to SNAr involves Mitsunobu conditions for attaching the pyrimidine group:
- Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
- Substrate : Piperidin-3-ol and 5-chloro-2-hydroxypyrimidine.
- Solvent : Tetrahydrofuran (THF).
One-Pot Cyclization-Acylation
A streamlined approach combines benzoisoxazole formation and acylation:
- In Situ Cyclization : Using NH₂OH·HCl and acetic acid.
- Direct Acylation : Without isolating intermediates, reducing purification steps.
Yield : 60% (over two steps).
Analytical Characterization
Critical data for verifying the compound’s structure:
- MS (ESI+) : m/z 462.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic-H), 4.20–3.90 (m, 2H, piperidine-H).
- ¹³C NMR : 165.2 (C=O), 158.9 (pyrimidine-C), 152.1 (isoxazole-C).
Challenges and Optimization
- Stereochemical Control : The piperidine ring’s stereochemistry may require chiral resolution if the starting alcohol is racemic.
- Purification : Silica gel chromatography (hexane/ethyl acetate) effectively removes unreacted acid chloride.
- Scale-Up : Continuous flow synthesis improves yield for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
